molecular formula C17H19BrO3 B8638536 2-((Benzyloxy)methyl)-2-(4-bromophenyl)propane-1,3-diol

2-((Benzyloxy)methyl)-2-(4-bromophenyl)propane-1,3-diol

Cat. No. B8638536
M. Wt: 351.2 g/mol
InChI Key: DJUREIWMZOAMDK-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

To a 0° C. suspension of LAH (444 mg, 11.1 mmol) in diethyl ether (10 mL) was added a solution of 2-Benzyloxymethyl-2-(4-bromo-phenyl)-malonic acid diethyl ester (1.67 g, 3.84 mmol) in diethyl ether (10 mL) dropwise via addition funnel. The reaction mixture was warmed to room temperature and stirred for 22 hours. The reaction was quenched with water (1.5 mL), 15% NaOH (1.5 mL), and water (3 mL) added sequentially. The white slurry was stirred for 30 minutes, diluted with ethyl acetate and filtered to remove the aluminum salts. The filtrate was concentrated in vacuo to afford a green semisolid, which was purified by flash chromatography (40 g silica, 30-82% ethyl acetate/heptane, 10 column volumes). Product fractions were combined and concentrated in vacuo to afford the title compound as a colorless oil (482 mg, 36% yield). 1H NMR (500 MHz, CD3OD) δ ppm 7.45 (d, J=8.54 Hz, 2H), 7.35 (d, J=8.78 Hz, 2H), 7.22-7.33 (m, 5H), 4.51 (s, 2H), 3.92 (s, 4H), 3.82 (s, 2H).
Name
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-Benzyloxymethyl-2-(4-bromo-phenyl)-malonic acid diethyl ester
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[C:11]([CH2:24][O:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][CH:18]=1)[C:12](OCC)=[O:13])C>C(OCC)C>[CH2:26]([O:25][CH2:24][C:11]([C:17]1[CH:18]=[CH:19][C:20]([Br:23])=[CH:21][CH:22]=1)([CH2:10][OH:9])[CH2:12][OH:13])[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
444 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
2-Benzyloxymethyl-2-(4-bromo-phenyl)-malonic acid diethyl ester
Quantity
1.67 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(C1=CC=C(C=C1)Br)COCC1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropwise via addition funnel
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (1.5 mL), 15% NaOH (1.5 mL), and water (3 mL)
ADDITION
Type
ADDITION
Details
added sequentially
STIRRING
Type
STIRRING
Details
The white slurry was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the aluminum salts
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a green semisolid, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (40 g silica, 30-82% ethyl acetate/heptane, 10 column volumes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)(CO)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 482 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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